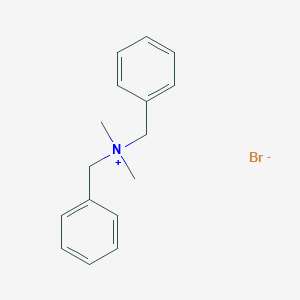

N-Benzyl-N,N-dimethylphenylmethanaminium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

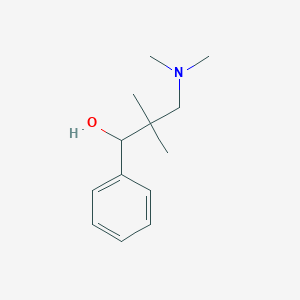

N-Benzyl-N,N-dimethylphenylmethanaminium bromide, also known as benzethonium chloride, is a synthetic quaternary ammonium salt that has been widely used as a disinfectant, preservative, and antimicrobial agent in various industries. It is a white crystalline powder that is soluble in water and ethanol. The chemical formula of benzethonium chloride is C27H42BrClN2.

Mecanismo De Acción

The mechanism of action of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride involves the disruption of the cell membrane of microorganisms. It binds to the cell membrane and causes leakage of intracellular contents, leading to cell death. Benzethonium chloride also inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.

Efectos Bioquímicos Y Fisiológicos

Benzethonium chloride has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It is excreted mainly in the urine. Benzethonium chloride has been reported to cause skin irritation and allergic reactions in some individuals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzethonium chloride has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other disinfectants and preservatives. However, N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride has some limitations. It is not effective against all microorganisms and may require higher concentrations to achieve the desired effect. It may also interfere with some biochemical assays and should be used with caution in such experiments.

Direcciones Futuras

There are several areas of future research for N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride. One area of interest is the development of new formulations and delivery systems for N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the investigation of the mechanism of action of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride against different microorganisms. This can help to identify new targets for antimicrobial therapy. Finally, there is a need for more studies to evaluate the safety and efficacy of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride in various applications, including in the food industry and healthcare settings.

Métodos De Síntesis

Benzethonium chloride can be synthesized by the reaction of benzyl chloride with dimethylamine in the presence of sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride. The overall reaction can be represented as follows:

C6H5CH2Cl + (CH3)2NH + NaOH → C6H5CH2N(CH3)2 + NaCl + H2O

C6H5CH2N(CH3)2 + HBr → C6H5CH2N(CH3)2Br

Aplicaciones Científicas De Investigación

Benzethonium chloride has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. It has been used as a disinfectant in hospitals, laboratories, and other healthcare facilities. Benzethonium chloride has also been used in the food industry as a preservative to prevent the growth of bacteria and fungi.

Propiedades

Número CAS |

16536-62-2 |

|---|---|

Nombre del producto |

N-Benzyl-N,N-dimethylphenylmethanaminium bromide |

Fórmula molecular |

C16H20BrN |

Peso molecular |

306.24 g/mol |

Nombre IUPAC |

dibenzyl(dimethyl)azanium;bromide |

InChI |

InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

IMKFYSIHWZULRD-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

SMILES canónico |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

Sinónimos |

DIBENZYLDIMETHYLAMMONIUM BROMIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.